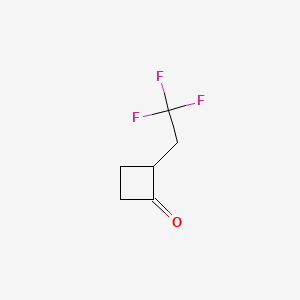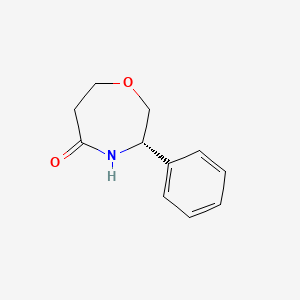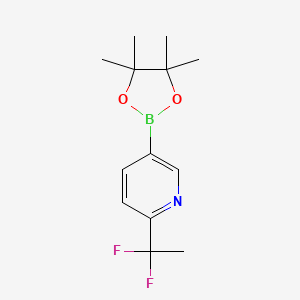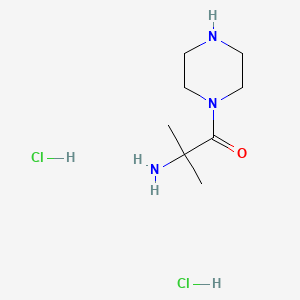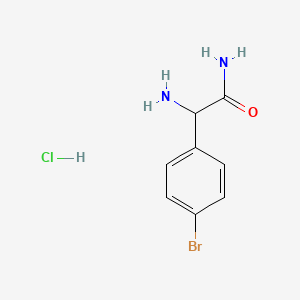
2-Amino-2-(4-bromophenyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(4-bromophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H9BrN2O·HCl. It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenyl group and an amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride typically involves the reaction of 4-bromoaniline with glycine or its derivatives under specific conditions. One common method includes the following steps:
Reaction of 4-bromoaniline with glycine: This reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Formation of the amide bond: The reaction mixture is stirred at room temperature for several hours to form the amide bond.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Amino-2-(4-bromophenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and glycine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or amino derivatives.
Hydrolysis: Products include 4-bromoaniline and glycine derivatives.
科学研究应用
2-Amino-2-(4-bromophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(2-bromophenyl)acetamide hydrochloride
- 2-Amino-2-(3-bromophenyl)acetamide hydrochloride
- 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride
Uniqueness
2-Amino-2-(4-bromophenyl)acetamide hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 4-bromo substitution provides distinct steric and electronic properties compared to other positional isomers or halogen substitutions, making it valuable for specific research applications.
属性
分子式 |
C8H10BrClN2O |
|---|---|
分子量 |
265.53 g/mol |
IUPAC 名称 |
2-amino-2-(4-bromophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |
InChI 键 |
WOQOWRDGARXBGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(=O)N)N)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


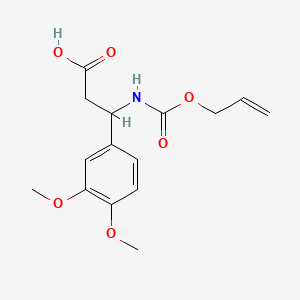
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
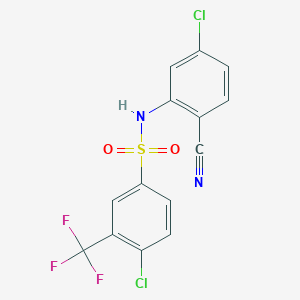
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
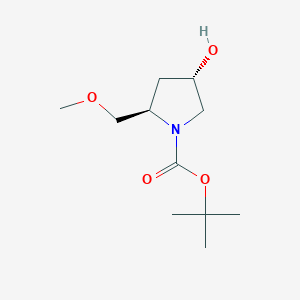
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
